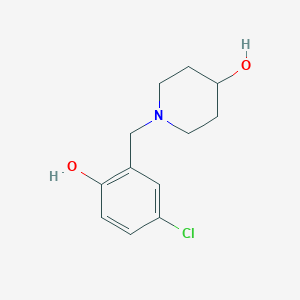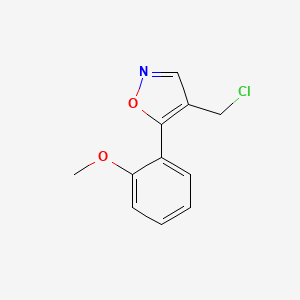
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole
Overview
Description
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole, also known as CMMI, is a heterocyclic compound with a five-membered ring structure containing two oxygen atoms and three carbon atoms. The compound was first synthesized in the early 1990s and has since been studied for its various properties and applications. CMMI has been studied for its potential as a synthetic intermediate for various organic compounds, as well as its potential use in drug discovery and development. In addition, CMMI has been explored for its potential use in medical imaging, biochemistry, and other scientific fields.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it suitable for further functionalization through nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives, which can be tailored for specific properties or activities in various chemical domains .
Medicinal Chemistry
In medicinal chemistry, “4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole” can be utilized to create pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. Its structure can be incorporated into larger molecules to potentially interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents .
Materials Science
The isoxazole ring present in the compound is known for its stability and can be used in the design of new materials. For instance, it can be incorporated into polymers to enhance their thermal stability or into small molecules that can be used in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Environmental Science
“4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole” could be explored for environmental applications, such as the development of sensors for pollutants. The compound’s reactivity and the possibility to modify it chemically make it a candidate for creating sensitive and selective detection systems for environmental monitoring .
Analytical Chemistry
In analytical chemistry, this compound’s derivatives could be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. Its unique structure allows for the creation of specific markers that can help in the identification and quantification of complex mixtures .
Pharmacology
The compound’s potential in pharmacology lies in its ability to be transformed into various bioactive molecules. It can act as a scaffold for drug development, particularly in the creation of molecules with anti-inflammatory or analgesic properties, given the known bioactivity of isoxazole derivatives .
properties
IUPAC Name |
4-(chloromethyl)-5-(2-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-8(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHINOLHVBRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




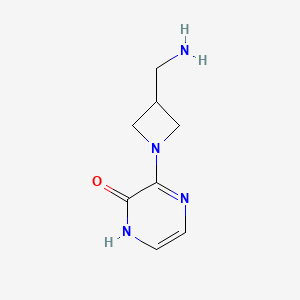
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)


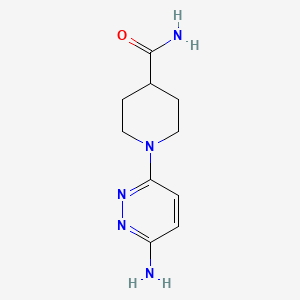


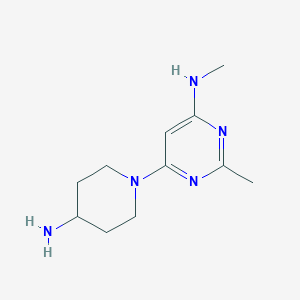

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
